![molecular formula C6H10Ge2O7 B1678254 Propagermanium CAS No. 12758-40-6](/img/structure/B1678254.png)
Propagermanium
Descripción general
Descripción
Propagermanium, also known by a variety of other names including bis(2-carboxyethylgermanium) sesquioxide and 2-carboxyethylgermasesquioxane, is an organometallic compound of germanium . It is a polymeric compound with the formula ((HOOCCH 2 CH 2 Ge) 2 O 3) n . The compound was first synthesized in 1967 at the Asai Germanium Research Institute in Japan . It is a water-soluble organogermanium compound used as raw material in nutritional supplements .
Synthesis Analysis
The compound was first synthesized in 1967 at the Asai Germanium Research Institute in Japan . The compound displays low toxicity in studies with rats .Molecular Structure Analysis
The structure of Propagermanium was analyzed using X-ray diffraction (XRD). Propagermanium has a polymeric ladder-shaped structure of a concatenated eight-membered ring composed of Ge-O bonds, which is clearly distinguished from the infinite sheet structure in RGe .Chemical Reactions Analysis
A 36-year-old woman developed reactivation of Epstein-Barr virus (EBV) secondary to immune imbalance during treatment with propagermanium for chronic HBV infection .Physical And Chemical Properties Analysis
Propagermanium has a polymeric ladder-shaped structure of a concatenated eight-membered ring composed of Ge-O bonds . Moreover, we observed temperature or moisture-dependent transformations among these compounds using powder XRD . For instance, Propagermanium was easily dissolved in water, and transformed to RGe by exposure to water vapor, but transformed into another straight-chain structure when exposed to aqueous solution .Aplicaciones Científicas De Investigación
Treatment of Refractory Cancers
Propagermanium has been shown to induce NK cell maturation and tends to prolong overall survival of patients with refractory cancers . In a study, patients with refractory oral or gastric cancer received propagermanium and it was observed that the apoptosis induction rate of cancer cells increased after propagermanium administration .
Immune Modulation
Propagermanium functions as an immune modulator . It activates cytotoxic T cells and natural killer (NK) cells to destroy cells infected with the hepatitis B virus .
Hepatitis B Treatment
Propagermanium is known to inhibit hepatitis B virus (HBV) replication and eliminate it from the system through immunostimulation and protection from viral infection by increased interferon (IFN) production at the infected area .
Inhibition of Monocyte/Macrophage Trafficking
Propagermanium is known to inhibit the mobilization of monocytes and multiple leukocyte subsets from the bone marrow to target tissues . This property of propagermanium attenuates diet-induced insulin resistance, adipose tissue inflammation, and non-alcoholic steatohepatitis .
Reduction of Chronic Colitis-Associated Carcinogenesis
Propagermanium reduces chronic colitis-associated carcinogenesis in mice by decreasing the number of infiltrating macrophages in tumors and nuclear accumulation of β-catenin in tumor cells .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Ge2O7/c9-5(10)1-3-7(13)15-8(14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEABSBMNTNXEJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Ge](=O)O[Ge](=O)CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Ge2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065316 | |
Record name | Carboxyethylgermanium sesquioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis (2-Carboxyethylgermanium)sesquioxide | |
CAS RN |
12758-40-6, 126595-07-1 | |
Record name | Carboxyethylgermanium sesquioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12758-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propagermanium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126595-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propagermanium [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012758406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12758-40-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 3,3'-(1,3-dioxo-1,3-digermoxanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carboxyethylgermanium sesquioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-(1,3-dioxo-1,3-digermoxanediyl)dipropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of propagermanium?
A1: Propagermanium primarily targets the C-C chemokine receptor type 2 (CCR2). [, ] This receptor plays a critical role in the recruitment of monocytes and macrophages to sites of inflammation.
Q2: How does propagermanium affect the CCL2/CCR2 signaling pathway?
A2: Propagermanium acts as an inhibitor of CCR2 function. [, , , ] By blocking this receptor, propagermanium disrupts the signaling cascade initiated by its ligand, monocyte chemoattractant protein-1 (CCL2/MCP-1). [, , ]
Q3: What are the downstream effects of propagermanium's inhibition of the CCL2/CCR2 pathway?
A3: Inhibition of the CCL2/CCR2 pathway by propagermanium leads to a decrease in the migration of monocytes and macrophages to sites of inflammation. [, , , , , , ] This reduction in immune cell infiltration has been shown to ameliorate various inflammatory conditions. [, , , , , , , , , , ]
Q4: Does propagermanium have any effects on immune cells beyond CCR2 inhibition?
A4: Yes, research suggests propagermanium may also induce natural killer (NK) cell maturation, potentially enhancing anti-tumor activity. [] Additionally, it has been shown to stimulate interleukin 2 (IL-2) production in mouse spleen cells. []
Q5: What is the molecular formula of propagermanium?
A5: The molecular formula of propagermanium is (C3H5GeO3.5)n. []
Q6: How is propagermanium structurally distinct from repagermanium?
A6: While both share the same essential formula, propagermanium possesses a polymeric ladder-shaped structure with concatenated eight-membered rings composed of Ge-O bonds. [] This differs from the infinite sheet structure observed in repagermanium (RGe, Ge-132, poly-trans-[(2-carboxyethyl) germasesquioxane], (C18H30Ge6O21)n).
Q7: How does propagermanium's structure influence its properties?
A7: The unique polymeric structure of propagermanium contributes to its distinct stability and solubility profiles compared to repagermanium. [] Propagermanium readily dissolves in water, while exposure to water vapor can lead to its transformation into repagermanium. []
Q8: Does the available research indicate any catalytic properties of propagermanium?
A8: The provided research does not delve into the catalytic properties of propagermanium. Its primary focus lies in its pharmacological activity as an immunomodulator.
Q9: Are there any computational chemistry studies related to propagermanium?
A10: While the provided research papers do not describe specific computational studies on propagermanium, they highlight the need for further investigation into its structure-activity relationships. [, ]
Q10: Are there specific formulation strategies to enhance propagermanium's stability or bioavailability?
A10: The research primarily focuses on propagermanium's pharmacological activity and does not discuss detailed formulation strategies.
Q11: What are the SHE regulations regarding the use and handling of propagermanium?
A11: The provided research primarily focuses on propagermanium's pharmacological effects and does not discuss SHE regulations in detail.
Q12: What in vitro models have been used to study the efficacy of propagermanium?
A15: In vitro studies have utilized cell lines such as human monocytic THP-1 cells to investigate the inhibitory effects of propagermanium on MCP-1-induced monocyte migration. [, ]
Q13: What animal models have been employed to assess the efficacy of propagermanium?
A16: Various animal models have been used, including mice, rats, rabbits, and pigs, to investigate the effects of propagermanium on conditions such as liver injury, atherosclerosis, and diabetes. [, , , , , , , , , , , , , , ]
Q14: Have clinical trials been conducted with propagermanium?
A17: Yes, clinical trials have been conducted to evaluate the efficacy and safety of propagermanium in patients with chronic hepatitis B, multiple myeloma, breast cancer, type 2 diabetes with nephropathy, and refractory cancers. [, , , , ]
Q15: Are there known mechanisms of resistance to propagermanium?
A15: The provided research does not specifically address resistance mechanisms to propagermanium. Further research is needed to explore this aspect.
Q16: Are there any long-term toxicity concerns associated with propagermanium?
A16: While short-term use of propagermanium appears safe, long-term toxicity studies are limited.
Q17: Are there specific drug delivery strategies being explored for propagermanium?
A17: The provided research primarily focuses on the pharmacological effects of propagermanium and does not delve into specific drug delivery strategies.
Q18: Have any biomarkers been identified for predicting propagermanium's efficacy or monitoring treatment response?
A22: One study suggests an inverse correlation between FBXW7 mRNA levels in blood and serum concentrations of CCL2 and interleukin (IL)-6 after propagermanium administration in breast cancer patients. [] This finding aligns with previous mouse model observations and highlights potential biomarkers for monitoring treatment response.
Q19: What analytical techniques are commonly employed for the characterization and quantification of propagermanium?
A23: High-performance liquid chromatography (HPLC) is a widely used technique for propagermanium analysis, employed for stability studies and solubility assays. [, ] Additionally, UV spectrometry is utilized to determine germanium content in propagermanium samples after digestion. []
Q20: Has the environmental impact of propagermanium been assessed?
A20: The provided research does not specifically address the environmental impact of propagermanium.
Q21: What factors influence the dissolution and solubility of propagermanium?
A25: pH significantly influences the solubility of propagermanium. Studies show that its solubility increases with increasing pH in the range of 3.0-3.6. []
Q22: Are the analytical methods used for propagermanium analysis validated?
A26: Yes, HPLC methods used for propagermanium analysis have undergone validation procedures, ensuring accuracy, precision, and linearity, meeting the requirements for quantitative analysis. []
Q23: Does propagermanium induce any significant immunological responses beyond its known effects on CCR2?
A28: While propagermanium's primary mechanism involves CCR2 inhibition, research suggests it may also influence other aspects of the immune system. This includes potential stimulation of IL-2 production and induction of NK cell maturation, highlighting the need for further investigation into its broader immunological effects. [, ]
Q24: Does propagermanium interact with drug transporters?
A24: The provided research primarily focuses on propagermanium's interaction with CCR2 and its downstream effects. Detailed information on drug-transporter interactions is not explicitly addressed.
Q25: Does propagermanium induce or inhibit drug-metabolizing enzymes?
A25: Specific details about the impact of propagermanium on drug-metabolizing enzymes are not available in the provided research.
Q26: What is known about the biocompatibility and biodegradability of propagermanium?
A26: The provided research does not provide detailed information on the biocompatibility or biodegradability of propagermanium.
Q27: Are there alternative compounds with similar pharmacological profiles to propagermanium?
A32: Several other CCR2 antagonists are being investigated as potential therapeutic agents, including CNTO888 (Carlumab), MLN1202 (plozalizumab), and CCX872-B. [] Comparing their efficacy and safety profiles with propagermanium requires further research.
Q28: Are there established protocols for the recycling and waste management of propagermanium?
A28: The provided research does not discuss specific protocols for the recycling and waste management of propagermanium.
Q29: What research infrastructure and resources are crucial for advancing our understanding of propagermanium?
A29: Further research on propagermanium would benefit from access to:
Q30: What are the key milestones in the research and development of propagermanium?
A30: Key milestones include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.